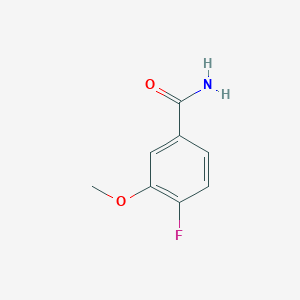

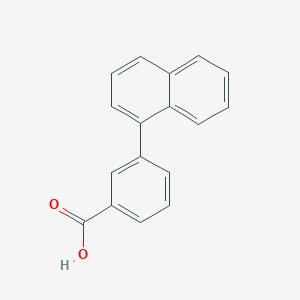

1,1,1-Trifluoro-4-(4-fluoroanilino)-3-pentene-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available sources .Physical and Chemical Properties Analysis

While the compound’s molecular weight is 247.19 g/mol, other physical and chemical properties like melting point, boiling point, and density are not provided in the available sources .科学的研究の応用

Reactions with Perfluoroalkylcarbanions

- Some Reactions of Perfluoroalkylcarbanions : Research by Dmowski and Woźniacki (1985) explores reactions involving perfluoroalkylcarbanions, specifically focusing on the isomerization and alkylation reactions leading to hydrofluorocarbons. This study highlights the unique reactivity of fluorinated compounds in polar solvents, which could relate to the reactivity of similar compounds like "1,1,1-Trifluoro-4-(4-fluoroanilino)-3-pentene-2-one" (Dmowski & Woźniacki, 1985).

Polymerization and Fluorination Reactions

- Rapid Polymerization of Vinylpentafluorocyclopropane : A study conducted by Yang (2003) describes the polymerization of vinylpentafluorocyclopropane under specific conditions, leading to highly crystalline fluoropolyolefin. This process exemplifies the potential for creating fluorinated polymers with unique properties, which could extend to the synthesis and application areas of compounds like "this compound" (Yang, 2003).

Synthesis and Properties of Fluorinated Compounds

- Development of Direct Fluorination Technology : Kobayashi et al. (2003) report on the direct fluorination of 1,3-dioxolan-2-one, leading to fluorinated derivatives intended for lithium battery applications. This research underlines the significance of direct fluorination techniques in modifying the properties of organic compounds for specific technological applications, which could be relevant to the manipulation and use of "this compound" (Kobayashi et al., 2003).

Fluorination and its Effects on Reactivity

- Selective Difluoromethylation and Monofluoromethylation Reactions : Hu, Zhang, and Wang (2009) review methods for selectively introducing difluoromethyl and monofluoromethyl groups into organic molecules, highlighting the impact of fluorination on molecular reactivity and properties. Such transformations are crucial for designing molecules with desired biological activity or material properties, possibly including those related to "this compound" (Hu, Zhang, & Wang, 2009).

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that the compound forms an intramolecular n—h o hydrogen bond involving the amine and carbonyl groups, which strengthens the structure . This could potentially influence its interaction with biological targets.

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-1,1,1-trifluoro-4-(4-fluoroanilino)pent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F4NO/c1-7(6-10(17)11(13,14)15)16-9-4-2-8(12)3-5-9/h2-6,16H,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXORBYOOTQYWQJ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2825633.png)

![1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2825638.png)

![Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B2825642.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-3-hydroxybutyronitrile](/img/structure/B2825644.png)

![2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine](/img/structure/B2825648.png)